molecular formula C14H26N2O3 B12832061 tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B12832061
M. Wt: 270.37 g/mol
InChI Key: JVTZDQRIYKNYSF-LBPRGKRZSA-N
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Description

tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrrolidine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
IUPAC Name tert-butyl (3S)-3-piperidin-4-yloxypyrrolidine-1-carboxylate
InChI Key JVTZDQRIYKNYSF-LBPRGKRZSA-N

Synthesis

The synthesis typically involves the reaction of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate with piperidine under basic conditions, utilizing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . The process can be optimized for industrial applications using continuous flow techniques for better efficiency and scalability .

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It may influence various signaling pathways, potentially affecting cellular functions such as proliferation and apoptosis. The compound's structure allows it to bind effectively to target proteins, altering their activity and leading to downstream biological effects .

Anticancer Effects

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. In vitro experiments demonstrated that treatment with this compound led to significant cell cycle arrest in A549 lung cancer cells, indicating its potential as an anticancer agent .

Case Study:
In a study involving A549 cells treated with varying concentrations of the compound, a dose-dependent increase in G0/G1 phase arrest was observed:

Concentration (µM)% Cells in G0/G1 Phase
056.37
262.99
471.04
889.87

These results suggest that this compound effectively inhibits cell proliferation by inducing cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Its structural features allow it to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique properties due to its specific functional groups. This uniqueness may confer distinct biological activities that could be advantageous in drug design.

Compound NameBiological Activity
This compoundAnticancer activity via PI3K/Akt/mTOR modulation
tert-Butyl (S)-3-(piperidin-4-yloxymethyl)pyrrolidine-1-carboxylateLimited data on anticancer effects

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl (3S)-3-piperidin-4-yloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1

InChI Key

JVTZDQRIYKNYSF-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2

Origin of Product

United States

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